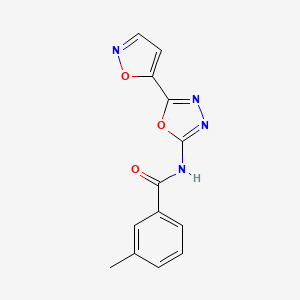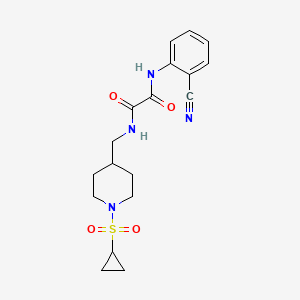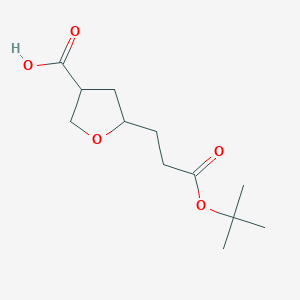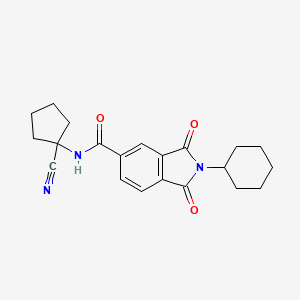![molecular formula C21H19N3O3S B2501829 2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 2034473-58-8](/img/structure/B2501829.png)
2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various acetamide derivatives has been a subject of interest in recent research due to their potential biological activities. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide involved the reaction of 4-chlorophenol with N-phenyl dichloroacetamide, which was prepared from dichloroacetyl chloride and aniline using tetrahydrofuran (THF) as the solvent in the presence of anhydrous potassium carbonate . Similarly, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized using 2-(4-aminophenyl)benzothiazole as a pharmacophoric group, which was prepared by the reaction of 4-aminobenzoic acid and 2-aminothiophenol in polyphosphoric acid . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve the desired acetamide derivatives.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be characterized using various spectroscopic techniques. For example, the structure of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was confirmed by IR, ^1HNMR, and elemental analysis . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined to a final R-factor of 0.042, revealing intermolecular hydrogen bonds and intramolecular interactions . The title molecule of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide forms dihedral angles with the phenyl and thiazole rings, and the crystal packing is stabilized by hydrogen bonds and π-π interactions . These analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl ring can affect the reactivity of the acetamide moiety. The synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives explored the diversity of structures that can be achieved by varying the substituents on the triazole and thiadiazole rings . The reactivity of these compounds can be further studied to determine their potential as intermediates in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be determined experimentally. These properties are essential for the practical application of these compounds in biological assays and drug development. The antioxidant properties of novel acetamide derivatives were evaluated using assays such as lipid peroxidation inhibition and DPPH radical scavenging . These studies provide insights into the potential therapeutic applications of acetamide derivatives as antioxidant or anti-inflammatory agents.
科学的研究の応用
Synthesis and Antitumor Activity
- New derivatives of benzothiazole, incorporating heterocyclic rings, were synthesized and evaluated for their antitumor activity against various human tumor cell lines. Compounds showed considerable anticancer activity, highlighting the therapeutic potential of such chemical structures in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Anticholinesterase Activities
- Thiazole derivatives were synthesized and assessed for their antimicrobial and anticholinesterase activities. Despite weak anticholinesterase activity, significant antifungal activity against Candida parapsilosis was observed, indicating their potential in antimicrobial therapy (Yurttaş, Özkay, Karaca Gençer, & Acar, 2015).
Synthesis of Radioligands for Imaging
- A novel series of compounds was synthesized for use as selective radioligands, targeting the translocator protein (18 kDa) for positron emission tomography (PET) imaging. This represents a significant advancement in the development of diagnostic tools for various neurological and oncological conditions (Dollé et al., 2008).
Antibacterial and Antifungal Agents
- Synthesis of 2-mercaptobenzimidazole derivatives demonstrated excellent activity against a panel of microorganisms, including bacteria and fungi. This suggests their potential as effective agents in combating infectious diseases (Devi, Shahnaz, & Prasad, 2022).
作用機序
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been studied for their anti-mycobacterial properties
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Related compounds have been found to selectively inhibit mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria , suggesting that they may affect pathways specific to this organism.
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis , suggesting that this compound may have similar effects.
特性
IUPAC Name |
2-(4-acetylphenoxy)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-14(25)15-6-8-16(9-7-15)27-13-20(26)22-18-5-3-2-4-17(18)19-12-24-10-11-28-21(24)23-19/h2-9,12H,10-11,13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTKBIZBYCYHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2501746.png)
![4-{[3-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)-4-oxo-2-thioxo-1,3-thiazolan-5-yliden]methyl}benzenecarbonitrile](/img/structure/B2501748.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2501752.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501753.png)
![dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2501754.png)
![8-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501755.png)
![isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2501756.png)




![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2501763.png)
